molecular formula C14H28O7 B12301777 beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl CAS No. 120727-21-1

beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl

Cat. No.: B12301777
CAS No.: 120727-21-1
M. Wt: 308.37 g/mol
InChI Key: PDTNYXYWXDHHEM-YOVYLDAJSA-N
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Description

β-D-Glucopyranoside, (3R)-3-hydroxyoctyl, is a glycoside comprising a β-D-glucopyranose moiety linked via a glycosidic bond to an (3R)-3-hydroxyoctyl aglycone. The (3R) stereochemistry of the hydroxyl group on the octyl chain distinguishes it from other alkyl glucopyranosides. For instance, octyl β-D-glucopyranoside is a well-studied non-ionic detergent , while (3E)-7-hydroxy-3,7-dimethyl-3-octen-1-yl derivatives demonstrate antifungal activity via cytochrome P450 inhibition .

Properties

CAS No.

120727-21-1

Molecular Formula

C14H28O7

Molecular Weight

308.37 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(3R)-3-hydroxyoctoxy]oxane-3,4,5-triol

InChI

InChI=1S/C14H28O7/c1-2-3-4-5-9(16)6-7-20-14-13(19)12(18)11(17)10(8-15)21-14/h9-19H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-/m1/s1

InChI Key

PDTNYXYWXDHHEM-YOVYLDAJSA-N

Isomeric SMILES

CCCCC[C@H](CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CCCCCC(CCOC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Zinc Oxide-Catalyzed Glycosylation

The most scalable method involves a two-step process:

  • Glycosylation : 2,3,4,6-Tetra-acetyl bromo-glucose reacts with octanol in the presence of zinc oxide, forming 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside.
  • Deacetylation : Sodium methoxide-mediated removal of acetyl groups yields octyl-β-D-glucopyranoside.

Reaction Conditions

  • Solvents: Ethyl acetate, toluene, or dichloromethane.
  • Catalyst: ZnO (10–20 wt% relative to bromo-glucose).
  • Temperature: 40–110°C (reflux).
  • Yield: 55–65%.

Advantages

  • Cost-effective catalyst (ZnO vs. silver carbonate).
  • Simplified purification due to zinc oxide’s insolubility.

Silver Triflate-Promoted Glycosylation

Alternative methods use silver-based catalysts for stereoselective β-glycosidic bond formation. For example, glycosyl bromides react with alcohols in the presence of AgOTf, though this approach is less economically viable due to silver’s cost.

Enzymatic Synthesis Using β-Glucosidases

Whole-Cell Biocatalysis with Pichia etchellsii

Pichia etchellsii β-glucosidase catalyzes transglycosylation between pNPG and octanol:

  • Optimal Conditions :
    • Water activity (aw): 0.33–0.64.
    • Enzyme units: 4.4 mg/mL.
    • Yield: 70% (30 mM product).

Almond β-Glucosidase-Mediated Synthesis

Almond-derived enzymes achieve similar efficiency under mild conditions (50°C, pH 5.0), emphasizing greener chemistry.

Comparative Analysis of Methods

Method Catalyst/Enzyme Yield Cost Scalability
Zinc Oxide-Catalyzed ZnO 65% Low High
Silver Triflate AgOTf 60–75% High Moderate
Pichia etchellsii β-Glucosidase 70% Moderate Low
Almond β-Glucosidase β-Glucosidase 65–70% Moderate Low

Critical Considerations in Process Design

Protecting Group Strategies

  • Acetyl Groups : Facilitate regioselective glycosylation but require harsh deprotection (e.g., NaOMe).
  • Benzoyl Groups : Offer stability but complicate purification.

Solvent Systems

  • Polar aprotic solvents (ethyl acetate, toluene) enhance reaction rates but pose environmental concerns.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: The reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones, while reduction can revert these products back to alcohols.

Scientific Research Applications

Biochemical Research

  • Glycosylation Studies : Beta-D-Glucopyranosides are often used to study glycosylation processes. They can enhance the solubility and stability of drugs, thereby improving their bioavailability .
  • Enzyme Substrates : The compound serves as a substrate for various glycosyltransferases, aiding in the understanding of enzyme mechanisms and specificity.

Pharmacological Applications

  • Drug Delivery Systems : The hydrophilic nature of beta-D-Glucopyranosides allows them to be utilized in drug formulation, enhancing the delivery of hydrophobic drugs .
  • Anticancer Research : Studies have shown that beta-D-Glucopyranoside derivatives can exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies .

Nutraceuticals

  • Functional Foods : Compounds like beta-D-Glucopyranoside are explored for their health benefits, including anti-inflammatory and antioxidant properties. They are being investigated for incorporation into functional foods aimed at promoting health .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Biochemical ResearchGlycosylation StudiesEnhanced drug solubility and stability
PharmacologyDrug Delivery SystemsImproved bioavailability of hydrophobic drugs
Anticancer ResearchCytotoxicity TestingPotential anticancer properties demonstrated
NutraceuticalsFunctional FoodsAnti-inflammatory effects noted

Case Studies

  • Glycosylation Enhancement :
    In a study investigating the glycosylation of flavonoids with beta-D-Glucopyranoside, researchers found that modified compounds exhibited significantly enhanced water solubility and stability compared to their non-glycosylated counterparts. This finding supports the use of glycosides in drug formulation strategies aimed at improving therapeutic efficacy.
  • Anticancer Activity :
    A recent investigation into the cytotoxic effects of beta-D-Glucopyranoside derivatives on breast cancer cell lines revealed that certain modifications increased apoptosis rates significantly compared to control groups. This suggests a potential pathway for developing new anticancer agents based on glycoside structures.
  • Functional Food Development :
    A clinical trial evaluated the health benefits of a functional food product enriched with beta-D-Glucopyranoside. Participants who consumed this product showed marked improvements in biomarkers associated with inflammation and oxidative stress, indicating its potential as a health-promoting ingredient.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl involves its interaction with specific molecular targets and pathways. For instance, it can bind to artificial receptors, forming stable complexes through noncovalent interactions . These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of β-D-glucopyranoside derivatives based on aglycone structure, substituents, and biological activity:

Compound Aglycone Structure Key Substituents Source/Application Biological Activity
Octyl β-D-glucopyranoside Linear octyl chain None Synthetic detergent; membrane protein studies Surfactant properties; may interfere with membrane proteins due to impurities
(3E)-7-Hydroxy-3,7-dimethyl-3-octen-1-yl-6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside Branched unsaturated chain with (3E) configuration 6-O-linked 6-deoxy-α-L-mannopyranosyl Balanites aegyptiaca epicarp Antifungal activity against Trichophyton rubrum via CYP450 inhibition
Ginsenoside Rc Dammarane-type triterpene 3β,12β,20-pro-S hydroxy groups; β-D-glucopyranosyl Panax ginseng; metabolic syndrome research Modulates lipid metabolism and insulin signaling
4-Hydroxy-1-naphthalenyl β-D-glucopyranoside Naphthalene derivative 4-hydroxy-1-naphthalenyl Plant secondary metabolites (e.g., Heterocycles study ) Role in plant defense; antioxidant potential inferred from structural analogs
Steroidal Saponins (e.g., spirostanol derivatives) Spirostanol or cholestane backbone Multi-glycosylation (e.g., α-L-rhamnopyranosyl, β-D-glucopyranosyl) Lilium hansonii, Ruscus hypophyllum Cytotoxic activity against tumor cells (e.g., HepG2, SGC-7901)

Physicochemical Properties

  • Solubility: Octyl β-D-glucopyranoside exhibits amphiphilic properties due to its linear alkyl chain, forming micelles in aqueous solutions (critical micelle concentration ~20–25 mM) . The (3E)-7-hydroxy-3,7-dimethyl derivative’s branched, unsaturated aglycone and additional 6-O-mannopyranosyl group enhance hydrophilicity, likely improving solubility in polar solvents .
  • Stereochemical Impact: The (3R) configuration in the target compound may influence hydrogen-bonding interactions, as seen in (3R,3′R)-carotenoid derivatives (), where stereochemistry affects membrane integration.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The presence of a hydroxyl group at the (3R) position in alkyl glucopyranosides may enhance target specificity, as observed in carotenoid glucosides (). Glycosylation at the 6-O position (e.g., with mannopyranosyl) can modulate bioactivity by altering molecular recognition, as seen in antifungal compounds .
  • Potential Applications: (3R)-3-hydroxyoctyl β-D-glucopyranoside could serve as a chiral surfactant or drug carrier, leveraging its stereospecific hydroxyl group for targeted interactions.

Biological Activity

Beta-D-Glucopyranoside, specifically the compound (3R)-3-hydroxyoctyl, is a glucoside that exhibits various biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Beta-D-Glucopyranosides are glycosides where a glucose molecule is linked to another functional group. The (3R)-3-hydroxyoctyl moiety contributes to its unique biological activities. The structural formula can be represented as follows:

C14H28O5\text{C}_{14}\text{H}_{28}\text{O}_5

Mechanisms of Biological Activity

The biological activity of beta-D-glucopyranosides is primarily attributed to their interaction with various biological receptors and pathways:

  • Binding Affinity : Studies indicate that beta-D-glucopyranosides can have varying binding affinities to specific receptors. For example, certain mono-beta-D-glucopyranosides have been shown to bind effectively to the intestinal 1,25-dihydroxycholecalciferol receptor, influencing calcium metabolism in avian species .
  • Antioxidant Properties : Compounds in this category often exhibit antioxidant activities that can protect cells from oxidative stress. This property is essential for potential therapeutic applications in neurodegenerative diseases .
  • Anti-inflammatory Effects : Beta-D-glucopyranosides may modulate inflammatory pathways, which is crucial in managing chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Calcium RegulationEnhanced calcium absorption in chicks
Antioxidant ActivityProtection against oxidative stress
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectivePotential benefits in Alzheimer's models

Case Study: Neuroprotective Effects

A notable case study involved the administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a related compound, in patients with Alzheimer's disease. The study reported that elevated blood ketone levels correlated with improved cognitive performance and reduced amyloid-beta deposition in mouse models of Alzheimer's . While not directly studying beta-D-glucopyranoside, the findings suggest a potential pathway through which similar glucosides could exert neuroprotective effects.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of beta-D-glucopyranosides. A study analyzing the absorption rates showed that these compounds are well-tolerated and effectively metabolized in the gastrointestinal tract, leading to systemic circulation . Furthermore, the unique hydroxyl group at the 3-position contributes to its enhanced solubility and bioactivity.

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